4-(Trifluoromethyl)pyridine-2-sulfonic acid amide

Description

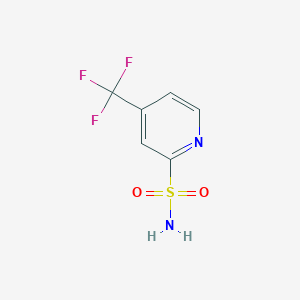

4-(Trifluoromethyl)pyridine-2-sulfonic acid amide (CAS: 1252046-10-8) is a pyridine derivative with a trifluoromethyl (-CF₃) group at the 4-position and a sulfonic acid amide (-SO₂NH₂) moiety at the 2-position. Its molecular formula is C₆H₅F₃N₂O₂S, with a molecular weight of 226.18 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide group contributes to solubility and binding affinity in biological systems.

Properties

IUPAC Name |

4-(trifluoromethyl)pyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-1-2-11-5(3-4)14(10,12)13/h1-3H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZICHEFVTIEEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Trifluoromethyl)pyridine Precursors

The trifluoromethyl group is commonly introduced via electrophilic trifluoromethylation or via building blocks containing trifluoromethyl substituents. A representative method for preparing trifluoromethylated pyridine derivatives involves the reaction of alkyl vinyl ethers with trifluoroacetyl chloride, followed by cyclization steps to yield trifluoromethyl-substituted pyridinones. This process is conducted under controlled temperatures (40–150 °C, preferably 60–100 °C) and involves key intermediates such as amides and lactones, which are cyclized using protic acids like acetic acid or hydrochloric acid.

Sulfonation and Formation of Sulfonic Acid Amide

Sulfonation of the pyridine ring typically uses sulfonating agents such as chlorosulfonic acid or sulfur trioxide complexes to introduce the sulfonyl group at the 2-position. Subsequently, the sulfonyl chloride intermediate is converted to the sulfonic acid amide by reaction with ammonia or an amine source under mild conditions.

While specific protocols for 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide are scarce, the general synthetic route involves:

- Sulfonation of 4-(trifluoromethyl)pyridine to form the corresponding 2-sulfonyl chloride derivative.

- Reaction of the sulfonyl chloride with ammonia or ammonium salts to give the sulfonic acid amide.

This approach is consistent with standard sulfonamide synthesis strategies applied to fluorinated heterocycles.

| Step | Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|

| Trifluoromethylation | Alkyl vinyl ether + trifluoroacetyl chloride | 40–150 °C (prefer 60–100 °C) | Cyclization with protic acids (acetic acid/HCl) |

| Sulfonation | Chlorosulfonic acid or SO3 complexes | Typically 0–50 °C | Careful control to avoid over-sulfonation |

| Conversion to sulfonamide | Ammonia or ammonium salts | Room temperature to 80 °C | Reaction in polar aprotic solvents possible |

- The trifluoromethylation step benefits from polar aprotic solvents such as formamide or dimethylformamide, which facilitate the formation of amide intermediates and improve yields.

- Cyclization steps can be performed without isolation of intermediates, enhancing process efficiency.

- The sulfonation step requires precise temperature control to ensure regioselectivity at the 2-position of the pyridine ring.

- Ammonia-mediated conversion of sulfonyl chlorides to sulfonic acid amides proceeds efficiently under mild conditions, typically in aqueous or mixed solvent systems.

- Purification is often achieved by precipitation followed by filtration and washing with solvents like toluene to obtain high-purity products (≥97% purity reported).

| Stage | Key Reagents/Intermediates | Conditions | Outcome |

|---|---|---|---|

| Trifluoromethylation | Alkyl vinyl ether, trifluoroacetyl chloride | 60–100 °C, polar aprotic solvent | 4-(Trifluoromethyl)pyridinone intermediates |

| Cyclization | Protic acid (acetic acid/HCl) | 120–160 °C | Cyclized trifluoromethyl pyridine derivatives |

| Sulfonation | Chlorosulfonic acid or SO3 | 0–50 °C | 2-Sulfonyl chloride derivative |

| Amide formation | Ammonia or ammonium salts | Room temp to 80 °C | This compound |

The preparation of this compound involves a multi-step synthesis starting from trifluoromethylated pyridine intermediates followed by sulfonation and amidation. Although detailed synthetic procedures are limited in publicly available sources, the combination of trifluoroacetyl chloride-based trifluoromethylation, controlled sulfonation, and ammonia-mediated conversion to sulfonamides forms a reliable and scalable approach. Optimization of reaction conditions, solvent choice, and purification methods are critical for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyridine-2-sulfonic acid amide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid amide group to other functional groups.

Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of functionalized pyridine derivatives .

Scientific Research Applications

Pharmaceutical Applications

The compound has shown potential in the pharmaceutical sector, particularly due to its structural features that enhance biological activity.

1.1. Cystic Fibrosis Treatment

Recent studies have indicated that derivatives of pyridine amides, including those containing the trifluoromethyl group, can restore or enhance the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This is significant for treating cystic fibrosis, a genetic disorder characterized by defective chloride channels in epithelial cells. The mechanism involves improving the trafficking and function of CFTR at the cell surface, thus alleviating symptoms associated with the disease .

1.2. Antiviral Activity

Research has highlighted that compounds derived from trifluoromethylpyridines exhibit antiviral properties, particularly against hepatitis C virus. The unique properties of the trifluoromethyl group contribute to the efficacy of these compounds in inhibiting viral replication . The olefination reactions facilitated by 4-(trifluoromethyl)pyridine-2-sulfonic acid amide have been pivotal in synthesizing α-quaternary amides, which are crucial in developing antiviral agents .

Agrochemical Applications

The agrochemical industry has also benefited from the use of this compound, primarily as a herbicide and pesticide.

2.1. Herbicides

Trifluoromethylpyridine derivatives are widely recognized for their herbicidal properties. For instance, Fluazifop-butyl was one of the first derivatives introduced to the market, demonstrating significant efficacy in controlling grass weeds in various crops . The incorporation of trifluoromethyl groups enhances lipophilicity and biological activity, making these compounds effective against a broad spectrum of weeds.

2.2. Pesticides

In addition to herbicides, several trifluoromethylpyridine derivatives have been developed as pesticides. These compounds leverage their unique chemical properties to disrupt pest physiology, thereby offering an effective means of pest management in agriculture .

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves various organic chemistry techniques aimed at introducing the trifluoromethyl group into pyridine derivatives. Methods such as gas-phase fluorination and metal-catalyzed reactions are commonly employed to achieve high yields and purity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects . The sulfonic acid amide group also plays a role in binding to active sites, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 4-(Trifluoromethyl)pyridine-2-sulfonic Acid Amide and Analogues

Key Comparisons

Electronic Effects :

- The trifluoromethyl group in the target compound (4-position) induces electron-withdrawing effects, stabilizing the pyridine ring and enhancing electrophilic substitution resistance. In contrast, 2-(trifluoromethyl)-pyridine-4-carboxaldehyde has -CF₃ at the 2-position, which distorts the electron density toward the aldehyde group, increasing its reactivity.

Solubility and Bioavailability :

- Sulfonamide-containing compounds (e.g., the target and 5-methyl-pyridine-2-sulfonic acid amide ) exhibit higher aqueous solubility compared to carboxylic acid derivatives (e.g., compound in ). This makes them preferable in drug design for improved bioavailability.

Binding Interactions :

- The target compound’s -CF₃ group forms hydrophobic interactions with protein residues (e.g., Ala17 and Asn21 in enzyme binding pockets), as seen in analogous trifluoromethylated inhibitors . In contrast, the aldehyde group in participates in covalent bond formation, limiting its use to reactive intermediates.

Synthetic Utility :

- Compounds like N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide are synthesized via sulfonyl chloride reactions, a method applicable to the target compound. However, the target’s simpler structure avoids steric hindrance from bulky substituents.

Thermodynamic Stability :

- The 5-methyl-pyridine-2-sulfonic acid amide derivative exists in multiple crystalline forms and solvates, highlighting the impact of substituents on polymorphism—a property less explored for the target compound.

Biological Activity

4-(Trifluoromethyl)pyridine-2-sulfonic acid amide (CAS No. 1252046-10-8) is a compound characterized by the molecular formula C₆H₅F₃N₂O₂S and a molecular weight of approximately 226.18 g/mol. It features a pyridine ring substituted with a trifluoromethyl group at the fourth position and a sulfonamide functional group at the second position. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it an interesting candidate for various applications in medicinal chemistry.

The compound's unique structure allows it to undergo several types of chemical reactions, which contribute to its biological activity. Notably, its sulfonamide group can interact with biological targets, potentially influencing various biochemical pathways.

Biological Activity

This compound exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Activity: Derivatives of this compound have shown promising results against various bacterial strains, indicating potential as antibacterial agents.

- Anti-inflammatory Effects: Some studies have highlighted its ability to modulate inflammatory responses, suggesting applications in treating inflammatory diseases.

- Enzyme Inhibition: The compound has been evaluated for its inhibitory effects on specific enzymes, including those involved in metabolic pathways.

Research Findings and Case Studies

Recent studies have focused on the biological implications of this compound and its derivatives. Below are some key findings:

-

Antimicrobial Studies:

- A study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, showing effectiveness comparable to standard antibiotics.

- Anti-inflammatory Activity:

- Enzyme Inhibition:

The mechanisms through which this compound exerts its biological effects include:

- Binding Affinity: Interaction studies have revealed strong binding affinities to target proteins, which may be attributed to the lipophilic nature imparted by the trifluoromethyl group.

- Modulation of Signaling Pathways: The compound may influence signaling pathways involved in inflammation and infection response through enzyme inhibition and receptor interaction.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(Trifluoromethyl)pyridine-2-sulfonamide | Trifluoromethyl at position 3 | Different position affects reactivity |

| Pyridine-2-sulfonic acid | No trifluoromethyl substituent | Lacks enhanced lipophilicity and biological activity |

| 4-Fluoropyridine | Contains a fluorine instead of trifluoromethyl | Less lipophilic compared to 4-(trifluoromethyl) |

The presence of the trifluoromethyl group significantly influences both the chemical properties and biological activities of this compound, making it distinct from others in its class .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(trifluoromethyl)pyridine-2-sulfonic acid amide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sulfonamide formation by reacting pyridine-2-sulfonyl chloride derivatives with amines. A common approach involves using pyridine as a base to deprotonate the amine, facilitating nucleophilic substitution on the sulfonyl chloride . For trifluoromethyl-substituted pyridines, Suzuki-Miyaura cross-coupling may be employed to introduce aryl groups at the 4-position using trifluoromethanesulfonic anhydride and arylboronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) . Key parameters affecting yield include reaction temperature (80–120°C), solvent choice (THF or DMF), and stoichiometric ratios of reactants (1:1.2 amine:sulfonyl chloride).

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodology : Flash column chromatography using silica gel (60–120 mesh) with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) is standard for isolating polar sulfonamides . For highly fluorinated derivatives, reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) improves separation efficiency. Recrystallization from ethanol/water mixtures (1:3 v/v) can further enhance purity, particularly for removing unreacted sulfonyl chloride precursors.

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

- Methodology :

- ¹⁹F NMR : The trifluoromethyl group (-CF₃) appears as a singlet near δ -60 to -65 ppm, confirming substitution at the 4-position .

- ¹H NMR : Pyridine protons (H-3, H-5) show characteristic splitting patterns (e.g., doublet of doublets for H-3 at δ 8.5–9.0 ppm due to coupling with H-5 and sulfonamide NH) .

- HRMS : Accurate mass measurement (e.g., [M+H]⁺) should match the theoretical molecular weight within 2 ppm error. For C₇H₆F₃N₂O₂S, expect m/z 239.0145 .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound?

- Methodology :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for cross-coupling steps to improve efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethereal solvents (THF) to stabilize intermediates. DMF often enhances solubility of fluorinated intermediates.

- Microwave-Assisted Synthesis : Shorten reaction times (30–60 min vs. 12–24 h) by using microwave irradiation at 100–150°C, reducing side-product formation .

Q. What strategies resolve discrepancies in spectroscopic data when characterizing fluorinated sulfonamide derivatives?

- Methodology :

- Isotopic Labeling : Use ¹³C-labeled amines to track sulfonamide bond formation and validate NMR assignments .

- X-ray Crystallography : Resolve ambiguous NOE correlations or coupling constants by determining the crystal structure, particularly for regioisomeric impurities .

- Tandem MS/MS : Fragment ions (e.g., loss of SO₂ or CF₃ groups) help confirm substitution patterns when HRMS data is inconclusive .

Q. How can the biological activity of this compound be evaluated in enzyme inhibition assays?

- Methodology :

- In Vitro Kinase Assays : Test inhibition of target kinases (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are calculated from dose-response curves (1 nM–100 µM) .

- Molecular Docking : Perform docking studies (AutoDock Vina) to predict binding modes to the kinase ATP-binding pocket, correlating with experimental IC₅₀ values .

- Metabolic Stability : Assess half-life in liver microsomes (human or rat) to prioritize derivatives for in vivo studies .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to calculate Fukui indices, identifying electrophilic centers (e.g., sulfonamide sulfur) prone to nucleophilic attack .

- Transition State Modeling : Simulate reaction pathways for sulfonamide bond cleavage under acidic/basic conditions to guide stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.